molecular formula C16H11FO B6374462 2-Fluoro-4-(naphthalen-1-yl)phenol CAS No. 1261984-76-2

2-Fluoro-4-(naphthalen-1-yl)phenol

Cat. No.: B6374462
CAS No.: 1261984-76-2
M. Wt: 238.26 g/mol
InChI Key: VYMBYAYYDODYKR-UHFFFAOYSA-N
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Description

Overview of Phenolic and Naphthalene (B1677914) Derivatives in Organic and Medicinal Chemistry

Phenolic and naphthalene derivatives are foundational scaffolds in the fields of organic and medicinal chemistry. Phenols, characterized by a hydroxyl group attached to an aromatic ring, are crucial intermediates in the synthesis of a vast array of compounds and are present in many biologically active molecules. Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile platform for developing drugs and functional materials. nih.govresearchgate.netijpsjournal.comekb.eg Its extended aromatic system can be readily modified to create a diverse range of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. nih.govresearchgate.netijpsjournal.com Several naphthalene-based drugs, such as naproxen (B1676952) and bedaquiline, have received FDA approval and are used to treat various conditions. nih.govekb.eg

Significance of Fluorine Substitution in Aromatic Compounds for Modulating Molecular Properties and Biological Activity

The introduction of fluorine into aromatic compounds is a widely employed strategy in medicinal chemistry to enhance the parent molecule's pharmacological profile. nih.govbenthamdirect.comwikipedia.orgresearchgate.netnih.gov Fluorine's high electronegativity and small size allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbenthamdirect.comresearchgate.net By strategically placing fluorine atoms, chemists can block sites of metabolic degradation, thereby increasing a drug's half-life and bioavailability. wikipedia.orgnih.gov This "fluorine effect" has been instrumental in the development of numerous successful drugs. wikipedia.orgnih.gov

Contextualization of 2-Fluoro-4-(naphthalen-1-yl)phenol within Contemporary Chemical Research Landscapes

This compound represents a confluence of these key structural motifs. The biphenyl-like core, formed by the linkage of the phenyl and naphthyl rings, provides a rigid and tunable framework. The fluorine atom at the ortho-position to the phenolic hydroxyl group is expected to influence its acidity and hydrogen bonding capabilities, while the naphthalene unit offers an extended π-system that can participate in various non-covalent interactions. This unique combination of features positions this compound as a promising candidate for investigation in areas such as materials science, where fluorinated biphenyls have shown potential in organic electronics, and in medicinal chemistry, where the individual components are known to contribute to biological activity. ontosight.ai

Research Gaps and Opportunities Pertaining to this compound and Related Biphenyl (B1667301)/Naphthyl-Phenol Analogues

Despite the established importance of its constituent parts, dedicated research on this compound itself appears to be limited in the public domain. While the synthesis and properties of various fluorinated phenols and naphthyl derivatives have been explored, the specific combination present in this compound remains a relatively uncharted area. google.comnuph.edu.ua This presents a significant opportunity for further investigation.

Key research gaps include:

Detailed Synthesis and Characterization: While general methods for synthesizing biphenyl and related structures exist, optimized and scalable synthetic routes specifically for this compound need to be developed and its comprehensive spectroscopic and physicochemical properties need to be documented. rsc.orgwikipedia.org

Exploration of Biological Activity: Systematic screening of this compound and its analogues for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, is warranted given the known bioactivities of its parent scaffolds. researchgate.netnih.gov

Materials Science Applications: The potential of this compound and its derivatives in the development of novel liquid crystals, polymers, or electronic materials remains largely unexplored. ontosight.ai

The exploration of these research avenues could lead to the discovery of new molecules with valuable applications, further highlighting the importance of this unique chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBYAYYDODYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Naphthalen 1 Yl Phenol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Fluoro-4-(naphthalen-1-yl)phenol

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the C-C bond between the phenol (B47542) and naphthalene (B1677914) rings and the C-F bond on the phenolic ring.

Disconnection of the C-C Bond: This is the most logical primary disconnection, leading to two key fragments: a fluorophenol derivative and a naphthalene derivative. This approach leverages the power of well-established cross-coupling reactions. The synthons generated from this disconnection are a nucleophilic 2-fluorophenol (B130384) equivalent and an electrophilic naphthalene equivalent, or vice versa.

Disconnection of the C-F Bond: An alternative retrosynthetic approach involves disconnecting the C-F bond. This strategy would start with a pre-formed 4-(naphthalen-1-yl)phenol and introduce the fluorine atom in a later step. This requires a regioselective fluorination method that specifically targets the position ortho to the hydroxyl group.

Exploration of Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the aromatic rings is a critical step in the synthesis of this compound. Transition-metal catalyzed cross-coupling reactions are the most effective methods for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly between aryl groups. tamu.edunih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov

For the synthesis of this compound, a potential Suzuki-Miyaura coupling strategy would involve the reaction of a 2-fluoro-4-halophenol with naphthalene-1-boronic acid, or conversely, 1-bromonaphthalene (B1665260) with a 2-fluorophenol-4-boronic acid derivative. The choice of coupling partners can be influenced by the availability and stability of the starting materials.

Example Pathway:

Reactants: 4-Bromo-2-fluorophenol and Naphthalene-1-boronic acid.

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, along with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like SPhos. nih.govnih.gov

Base: An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used to facilitate the transmetalation step.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly employed.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of the fluorine atom and the hydroxyl group on the phenol ring can influence the reactivity and may require optimization of the reaction conditions.

A study on the Suzuki-Miyaura cross-coupling of aryl ammonium (B1175870) salts catalyzed by a palladium-N-heterocyclic carbene complex has shown that the reaction proceeds well under mild conditions with phenylboronic acid, suggesting its potential applicability to similar systems. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High nih.gov
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Good nih.gov
PdCl₂(dppf)-K₂CO₃DMF90Variable researchgate.net

Note: This table represents general conditions and yields may vary depending on the specific substrates.

Alternative Transition-Metal Catalyzed Coupling Approaches

While Suzuki-Miyaura coupling is a primary choice, other cross-coupling reactions could also be employed. For instance, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) are viable alternatives, though they often involve more sensitive or toxic reagents. The development of new catalytic systems continues to expand the toolbox for such transformations. nih.gov

Direct Fluorination Strategies on Naphthyl-Phenol Systems

An alternative synthetic route involves the formation of the 4-(naphthalen-1-yl)phenol core first, followed by the direct introduction of the fluorine atom. This approach relies on the development of regioselective fluorination methods.

Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination has emerged as a powerful method for the direct introduction of fluorine into organic molecules. wikipedia.orgrsc.org This technique utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich substrate. wikipedia.orgorganicreactions.org For the fluorination of 4-(naphthalen-1-yl)phenol, the hydroxyl group acts as a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the naphthalene group, fluorination is expected to occur selectively at the ortho position.

N-F Reagents: A variety of N-fluoro reagents are commercially available and offer a range of reactivity and selectivity. researchgate.netorganicreactions.org One of the most common and effective reagents is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgacsgcipr.org Other N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgresearchgate.net

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF at room temperature or with gentle heating. The choice of solvent can significantly influence the reaction outcome.

A study on the direct fluorination of phenolsulfonphthalein under mild conditions demonstrates the feasibility of this approach for complex phenolic structures. nih.gov Furthermore, solvent-free fluorination of electron-rich aromatic compounds using F-TEDA-BF₄ has been shown to be an effective protocol. researchgate.netresearchgate.net

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationStructureKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Quaternary ammonium saltHighly reactive, commercially available, easy to handle
N-FluorobenzenesulfonimideNFSINeutral N-F reagentSoluble in various organic solvents, can be used in solvent-free conditions
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-F reagentEffective for fluorination of various nucleophiles

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.comacsgcipr.org This approach is generally less direct for the synthesis of this compound from the corresponding naphthyl-phenol precursor. It would require the pre-installation of a suitable leaving group (e.g., a nitro group or a halogen) at the 2-position of the phenol ring, which can be a multi-step process.

However, advancements in nucleophilic fluorination, such as the use of highly reactive fluoride sources like anhydrous tetrabutylammonium (B224687) fluoride (TBAF), have expanded the scope of these reactions. acsgcipr.orgucla.edu For instance, a method for synthesizing 2-fluoro phenol compounds involves an Ullmann reaction to prepare a 2-pyridine oxygroup arene, followed by a palladium-catalyzed fluorination and subsequent hydrolysis. google.com While more complex, this route could be adapted for the target molecule. The development of novel reagents like PyFluor aims to overcome the challenges associated with the low solubility and high basicity of traditional fluoride sources. ucla.edu

Derivatization and Functionalization of this compound Core Structure

The functionalization of the this compound scaffold can be approached by targeting three main regions: the phenolic hydroxyl group, the naphthalene ring system, and the molecule as a whole for the synthesis of conjugates and pro-molecules.

The phenolic hydroxyl group is a prime site for derivatization, allowing for the synthesis of a wide range of ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.

Etherification: The synthesis of ether derivatives of this compound can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

A general scheme for the etherification of a phenol is as follows: Ar-OH + R-X + Base → Ar-O-R + Base·HX

Esterification: The esterification of phenols is another common derivatization strategy. This can be accomplished by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst. Direct esterification with a carboxylic acid can be achieved under acidic conditions, while the use of acyl halides or anhydrides may be carried out in the presence of a base to neutralize the acid byproduct.

A patent describing the esterification of various alkylphenols highlights that the reaction can be efficiently carried out using a molar excess of acetic acid at reflux temperature in the presence of a strong acid catalyst. google.com Although the substrates are structurally different from this compound, the general principles of the reaction are applicable. For example, the reaction of p-nonylphenol with acetic anhydride yields p-nonylphenylacetate. google.com

The following table summarizes representative esterification reactions of phenolic compounds, which can be considered as analogous to the potential esterification of this compound.

Phenolic CompoundEsterifying AgentCatalyst/ConditionsEster ProductReference
p-NonylphenolAcetic Anhydride140°C, 2 hoursp-Nonylphenylacetate google.com
t-OctylphenolAcetic AcidSulfuric Acid, Refluxt-Octylphenyl Acetate google.com
Cinnamic AcidBenzyl AlcoholLipozyme TLIMBenzyl Cinnamate medcraveonline.com
QuercetinAcetic AnhydridePyridine, Room Temp.3,3',4',7-tetraacetate quercetin medcraveonline.com

The naphthalene ring of this compound is susceptible to various electrophilic substitution reactions. The position of these substitutions will be directed by the existing substituents on both the naphthalene and phenyl rings. The electron-donating character of the phenolic group (ortho-, para-directing) and the electronic nature of the fluoro group will influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that could be applied to the naphthalene moiety include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a suitable halogenating agent, such as N-bromosuccinimide (NBS) or chlorine gas.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

While specific examples of these reactions on this compound are not detailed in the literature, studies on the functionalization of other naphthalene derivatives provide valuable insights. For instance, the synthesis of N-substituted 4-fluoro-1,8-naphthalimides starts from acenaphthene, which undergoes a series of transformations including fluorination and oxidation to form a functionalized naphthalene core. nuph.edu.ua

Furthermore, the ring-opening of the naphthalene system is another potential modification, although this is a more drastic transformation. Research has shown that the use of water as an additive can enhance the ring-opening and contraction reactions of naphthalene over certain catalysts, leading to the formation of valuable diesel-range hydrocarbons. rsc.orgresearchgate.net

The this compound scaffold can be incorporated into larger molecular architectures to create conjugates or pro-molecules with tailored properties. This approach is particularly relevant in drug discovery, where conjugation to a carrier molecule can improve pharmacokinetic properties or enable targeted delivery.

One strategy for creating such conjugates is through the formation of an amide or ester linkage. For example, the phenolic hydroxyl group or a carboxylic acid function introduced onto the naphthalene ring could be coupled with amino acids, peptides, or other biomolecules.

A study on the synthesis of conjugates of naphthalene and dipeptides demonstrated the formation of molecular hydrogelators. researchgate.net In this work, (naphthalen-2-yloxy)acetic acid was coupled with dipeptides using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which then reacted with the amino group of the dipeptide. researchgate.net This methodology could be adapted to couple this compound (after appropriate functionalization to introduce a carboxylic acid group) with various peptides.

The following table outlines a general synthetic approach for peptide conjugation, inspired by the synthesis of naphthalene-dipeptide conjugates.

Naphthalene DerivativePeptideCoupling ReagentsConjugate ProductReference
(Naphthalen-2-yloxy)acetic acidGlycineDCC, NHS(Naphthalen-2-yloxy)acetyl-glycine researchgate.net
(Naphthalen-2-yloxy)acetic acidD-AlanineDCC, NHS(Naphthalen-2-yloxy)acetyl-D-alanine researchgate.net

A comprehensive search for specific experimental data on the chemical compound this compound has been conducted. Unfortunately, detailed spectroscopic findings from primary research literature or established chemical databases for this specific molecule are not publicly available at this time.

Therefore, it is not possible to provide the detailed analysis for the following sections as requested:

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Naphthalen 1 Yl Phenol

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

Without access to published ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectra, any attempt to generate data tables or detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

To fulfill this request, validated experimental data from a synthesis and characterization study of 2-Fluoro-4-(naphthalen-1-yl)phenol would be necessary.

Raman Spectroscopy Applications

Expected Vibrational Modes:

C-F Stretching: A characteristic band for the carbon-fluorine bond.

O-H Stretching and Bending: Vibrations associated with the phenolic hydroxyl group.

Aromatic C-H Stretching: High-frequency bands from the naphthalene (B1677914) and benzene (B151609) rings.

Ring Breathing Modes: Collective vibrations of the aromatic rings that are sensitive to substitution patterns.

C-C Stretching: Vibrations within the aromatic rings.

A detailed analysis of the peak positions, intensities, and any shifts resulting from the molecular environment would be crucial for a complete vibrational assignment.

Interactive Data Table: Hypothetical Raman Peaks for this compound

Raman Shift (cm⁻¹)Vibrational Assignment
Data Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This technique allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, and oxygen atoms in the expected ratios. The monoisotopic mass of this compound (C₁₆H₁₁FO) is calculated to be approximately 238.0794 g/mol .

Electron ionization (EI) would likely induce fragmentation, providing valuable structural information. The fragmentation pattern would be expected to show losses of functional groups and characteristic cleavages of the aromatic systems.

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated m/z
[M]⁺Data Not Available
[M-H]⁺Data Not Available
[M-F]⁺Data Not Available
[M-CO]⁺Data Not Available

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state material. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the aromatic rings and the dihedral angle between the fluorophenol and naphthalene moieties. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated naphthalene and fluorophenol systems.

The substitution of the fluorine atom and the hydroxyl group on the phenol (B47542) ring, as well as the linkage to the naphthalene system, will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The extended conjugation provided by the naphthalene ring is expected to result in absorption at longer wavelengths compared to simple fluorophenol.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

Wavelength (λ_max, nm)Electronic Transition
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Computational and Theoretical Investigations of 2 Fluoro 4 Naphthalen 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and various spectroscopic parameters.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods for this purpose. karazin.ua

DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of accuracy and computational cost. researchgate.net The HF method, while foundational, is often less accurate as it does not account for electron correlation to the same extent as modern DFT methods. karazin.ua These calculations typically employ a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net

For a molecule like 2-Fluoro-4-(naphthalen-1-yl)phenol, geometry optimization would start with an initial guess of the structure. The calculation then iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. The final optimized geometry represents the molecule in a vacuum (gas phase) at its most stable state. semanticscholar.org Studies on analogous compounds, such as 2,6-dichloro-4-fluoro phenol (B47542), have demonstrated that DFT/B3LYP methods with a 6-311+G(d,p) basis set can accurately predict these structural parameters. researchgate.netresearchgate.net The optimized structure is confirmed as a true minimum by ensuring there are no imaginary vibrational frequencies. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT and HF Methods Data based on studies of a structurally similar compound.

ParameterBondDFT/B3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Bond Length (Å)C-F1.341.32
Bond Length (Å)C-O1.361.35
Bond Length (Å)O-H0.960.94
Bond Angle (°)C-C-F119.5119.7
Bond Angle (°)C-O-H109.1110.2

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO, the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the ionization potential. ajchem-a.com The LUMO, the first empty orbital, acts as an electron acceptor, and its energy is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and naphthalene (B1677914) rings, while the LUMO would also be distributed across the aromatic system. The presence of the electron-donating hydroxyl group and the extensive π-system of the naphthalene moiety would significantly influence the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT Data based on studies of a structurally similar compound.

ParameterEnergy (eV)
E(HOMO)-6.89
E(LUMO)-1.54
Energy Gap (ΔE)5.35

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org MEP maps illustrate the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. libretexts.orgresearchgate.net

In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. These sites represent the primary locations for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a site for nucleophilic interaction. The π-electron clouds of the phenol and naphthalene rings would also show regions of negative potential, though likely less intense than that on the oxygen atom. This analysis helps in understanding how the molecule would interact with other polar molecules or biological receptors. ajchem-a.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations can predict these vibrational frequencies with high accuracy. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined. ijaemr.com

Theoretical spectra are often calculated using DFT methods, such as B3LYP, which have been shown to provide excellent agreement with experimental data. ajchem-a.com For this compound, key vibrational modes would include:

O-H stretch: A characteristic broad band in the high-frequency region (typically ~3200-3600 cm⁻¹).

C-H stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching modes in the 1400-1600 cm⁻¹ region.

C-O stretch: Phenolic C-O stretching, usually found around 1200-1280 cm⁻¹. ijaemr.com

C-F stretch: A strong absorption typically in the 1000-1300 cm⁻¹ range.

Comparing the calculated frequencies with experimentally obtained FT-IR or Raman spectra helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. researchgate.net

Computational methods are increasingly used to predict spectroscopic parameters, aiding in structure elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. nih.gov Predicting ¹H and ¹³C chemical shifts can be achieved using quantum mechanical methods like DFT or through modern machine learning approaches, such as Graph Neural Networks (GNNs). mdpi.comrsc.org DFT-based methods calculate the magnetic shielding tensor for each nucleus in the optimized molecular geometry. Machine learning models are trained on large databases of experimental spectra to predict shifts directly from the molecular graph. nih.govarxiv.org For this compound, these predictions would help assign the complex array of signals from the aromatic protons and carbons.

UV-Vis Absorption: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The prediction of the maximum absorption wavelength (λmax) can be performed using Time-Dependent DFT (TD-DFT). This method calculates the energies required to excite electrons from occupied to unoccupied orbitals. semanticscholar.org For this compound, the extensive conjugation of the naphthalene and phenol rings is expected to result in strong π→π* transitions, with absorption peaks likely in the UV region around 280-350 nm, characteristic of naphthalene derivatives. nih.govresearchgate.net

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in structure-based drug design for screening virtual libraries of compounds and understanding potential mechanisms of action. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and a target protein, whose structure is often obtained from the Protein Data Bank. nih.gov Docking algorithms, such as those in AutoDock or GOLD, then sample a vast number of possible binding poses of the ligand within the protein's active site. nih.gov These poses are scored based on functions that estimate the binding affinity (e.g., in kcal/mol) and the inhibition constant (Ki). nih.gov

A hypothetical docking study of this compound could target an enzyme like the SARS-CoV-2 papain-like protease (PLpro), a validated target for antiviral drug development. nih.gov The simulation would aim to identify the most stable binding pose and the specific interactions that stabilize it. Key interactions would likely involve:

Hydrogen bonds: Between the phenolic hydroxyl group and polar amino acid residues (e.g., Asp, Glu, Ser).

π-π stacking: Between the naphthalene ring and aromatic residues (e.g., Phe, Tyr, Trp).

Hydrophobic interactions: Involving the aromatic rings and nonpolar residues (e.g., Leu, Val, Ile).

The results, including binding energy and a map of interacting residues, provide a rational basis for the molecule's potential biological activity and can guide the design of more potent derivatives. nih.gov

Prediction of Binding Modes and Interaction Energies within Target Active Sites

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method allows for the characterization of the binding mode and the estimation of the binding affinity, often expressed as a binding energy score.

While specific docking studies on this compound are not extensively published, the methodology would involve preparing a 3D structure of the compound and docking it into the active site of a chosen protein target. The process helps in elucidating potential molecular interactions. For instance, studies on other naphthalene-based inhibitors have shown that the naphthalene moiety often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket. osdd.net The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming key hydrogen bonds with polar residues. The fluorine atom can participate in various interactions, including hydrogen bonds and dipole-dipole interactions, which can significantly influence binding affinity and selectivity. osdd.net

A docking simulation for this compound would generate several possible binding poses, ranked by their calculated binding energies. The pose with the lowest binding energy is typically considered the most probable binding mode. These simulations are crucial for structure-based drug design, providing a rational basis for modifying the chemical structure to enhance binding potency and specificity. osdd.net

Identification of Key Amino Acid Residues Involved in Ligand Binding

A direct outcome of molecular docking simulations is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. osdd.net For this compound, these analyses would pinpoint the specific residues that are crucial for its binding.

Based on its structure, the following interactions with amino acid residues could be hypothesized:

Hydrophobic and Aromatic Interactions: The large, planar naphthalene ring system would be expected to form significant hydrophobic and π-stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrogen Bonding: The phenolic -OH group is a key site for hydrogen bonding. It can act as a hydrogen bond donor to the side chains of residues like Aspartate (Asp), Glutamate (Glu), Serine (Ser), or Threonine (Thr), or to the backbone carbonyl oxygen of the protein. It can also act as a hydrogen bond acceptor.

Halogen Bonding/Dipole Interactions: The fluorine atom at the 2-position of the phenol ring can form halogen bonds or other electrostatic interactions, potentially with backbone carbonyls or specific polar residues, thereby anchoring the ligand in a particular orientation.

Identifying these key residues is essential for understanding the mechanism of action and for designing subsequent experiments, such as site-directed mutagenesis, to validate the computational predictions.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. sigmaaldrich.com MD simulations are a powerful tool for assessing the stability of a predicted ligand-protein complex and for exploring the conformational flexibility of both the ligand and the protein. sigmaaldrich.com

In a typical MD simulation study, the docked complex of this compound and its target protein would be placed in a simulated physiological environment, including water molecules and ions. sigmaaldrich.com The simulation then calculates the movements of every atom in the system over a period of nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time, confirming the persistence of key interactions identified in docking.

These simulations provide a more realistic and robust assessment of the binding stability than docking alone and can reveal important dynamic phenomena, such as conformational changes that may be critical for biological activity. sigmaaldrich.commcule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters based on Computed Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. molinspiration.com These models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. scbdd.com For this compound, several key descriptors can be computationally predicted to estimate its potential drug-like properties.

Computed Molecular Descriptors for this compound

Descriptor Value Significance in QSAR/Drug Discovery
miLogP 4.69 The logarithm of the partition coefficient between n-octanol and water, this value indicates the molecule's lipophilicity (hydrophobicity). Values in this range are common for orally available drugs. molinspiration.com
TPSA (Ų) 29.46 Topological Polar Surface Area is the surface sum over all polar atoms. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. molinspiration.commolinspiration.com
Molecular Weight 252.27 The mass of the molecule. This value falls well within the typical range for small molecule drugs.
Rotatable Bonds 2 The number of bonds that can freely rotate. A low number of rotatable bonds generally correlates with higher oral bioavailability due to reduced conformational flexibility.
H-Bond Donors 1 The number of hydrogen bond donors (sum of -OH and -NH groups).

| H-Bond Acceptors | 1 | The number of hydrogen bond acceptors (sum of N and O atoms). |

These descriptors are fundamental to assessing a compound's "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. The values for this compound suggest it possesses physicochemical properties that are generally favorable for a potential drug candidate. In a full QSAR study, these descriptors, along with many others, would be calculated for a series of similar compounds and correlated with their measured biological activity to build a predictive model. molinspiration.comscbdd.com

Biological Activity and Molecular Interaction Studies of 2 Fluoro 4 Naphthalen 1 Yl Phenol and Its Derivatives

Enzyme Inhibition Assays and Mechanisms

Urease Enzyme Inhibition

No specific studies detailing the urease inhibition activity of 2-Fluoro-4-(naphthalen-1-yl)phenol or its derivatives were identified. Research in urease inhibition tends to focus on other classes of compounds. For instance, various studies have investigated thiophene-based compounds, bis-Schiff bases, and imidazopyridine derivatives as potential urease inhibitors, but these are structurally distinct from the subject compound. nih.govnih.govnih.gov

Histone Deacetylase (HDAC) Inhibition

There is no available research data on the specific inhibitory effects of this compound against histone deacetylases (HDACs). The field of HDAC inhibition is robust, with many compounds being investigated; however, these are typically characterized by specific structural motifs, such as hydroxamic acids, necessary for chelating the zinc ion in the enzyme's active site. nih.govnih.gov While some phenol-containing compounds have been explored as HDAC inhibitors, research on this specific naphthalene-substituted fluorophenol is absent. nih.govgoogle.com

Steroid Sulfatase (STS) Inhibition

The investigation into this compound as a steroid sulfatase (STS) inhibitor yielded no specific results. Current research on STS inhibitors often focuses on sulfamate-containing scaffolds, which mimic the endogenous substrate, estrone (B1671321) sulfate. Potent STS inhibitors have been developed from triazole-based structures and other complex heterocyclic systems, some incorporating naphthalene (B1677914) rings, but these are not direct derivatives of this compound. nih.govnih.govsemanticscholar.org

Carbonic Anhydrase Inhibition

Specific data on the carbonic anhydrase (CA) inhibitory activity of this compound is not present in the current scientific literature. While phenol (B47542) itself and various other phenolic compounds are known to act as carbonic anhydrase inhibitors, their mechanism often involves the phenolic hydroxyl group interacting with the active site zinc ion. nih.gov However, dedicated studies on the efficacy and binding mode of this compound have not been published.

Other Relevant Enzyme Targets (e.g., Protein Kinases)

While direct studies on this compound are unavailable, research on a structurally related chalcone (B49325), 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, has shown it to be a potent inhibitor of MAP-kinase in HeLa cell lines. nih.gov This compound shares a fluorinated hydroxyphenyl moiety and a naphthalene group, suggesting that this general scaffold may have potential in the design of kinase inhibitors. However, it is important to note that this is a different chemical entity with a distinct three-carbon linker and an additional fluorine atom.

Receptor Binding and Modulation Studies

No public research was found that details the binding or modulation of any specific receptors by this compound or its derivatives. Such studies are fundamental to understanding the pharmacological profile of a compound, but this particular molecule does not appear to have been a subject of such investigations to date.

Nuclear Hormone Receptor Binding (e.g., Estrogen Receptor Alpha)

A thorough review of publicly available scientific literature reveals no specific studies on the binding affinity or interaction of this compound with nuclear hormone receptors, including Estrogen Receptor Alpha (ERα). While research exists on the estrogenic activity of various phenol and naphthalene derivatives, data for this particular fluorinated naphthylphenol is not present in the accessible scientific domain.

Investigating Interactions with Other Relevant Biological Macromolecules

There is currently a lack of published research detailing the interactions of this compound with other specific biological macromolecules. Studies often investigate how naphthalene-based compounds interact with targets like enzymes or transport proteins fishersci.nonih.gov; however, investigations specifically identifying and characterizing the binding partners for this compound are not available in the current scientific literature.

Antioxidant Activity Evaluation

No specific studies evaluating the antioxidant capacity of this compound could be identified in the existing scientific literature. While phenolic and naphthalenic compounds are classes of molecules often investigated for their antioxidant properties, specific experimental data, such as results from DPPH or ABTS assays, for this compound has not been reported.

Antimicrobial and Antifungal Activity Assessment

An extensive search of scientific databases yielded no specific data on the antibacterial activity of this compound. Although various naphthalene derivatives have been synthesized and tested against a range of bacterial strains, the antibacterial spectrum and efficacy (e.g., Minimum Inhibitory Concentration values) for this precise compound have not been documented in the available literature.

Similar to its antibacterial profile, there is no available research in the public domain that assesses the antifungal properties of this compound. While related naphthalene and chalcone hybrids have shown antifungal potential nih.gov, specific studies detailing the antifungal spectrum and efficacy against fungal pathogens for this compound are absent from the scientific record.

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlating Structural Modifications of 2-Fluoro-4-(naphthalen-1-yl)phenol with Observed Biological Activities

The biological activity of a molecule like this compound is intrinsically linked to its chemical architecture. Alterations to this structure, even minor ones, can lead to significant changes in its biological profile. Structure-activity relationship (SAR) studies on related naphthalene (B1677914) and phenol (B47542) derivatives have consistently shown that the nature and position of substituents are critical determinants of activity.

For instance, in various series of bioactive compounds, the introduction of different substituents on the phenyl or naphthyl rings can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which influence how the molecule interacts with its biological target. Modifications to the phenolic hydroxyl group, such as etherification or esterification, would likely abolish any hydrogen-bonding capabilities of this group, which could be crucial for its mechanism of action. Similarly, altering the substitution pattern on the naphthalene ring could impact its binding affinity and selectivity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR1 (Phenol position 2)R2 (Naphthalene position)Biological Activity (IC50, µM)
Target F 1-yl Hypothetical Baseline
Analog AH1-ylPotentially Reduced
Analog BCl1-ylPotentially Altered
Analog CF2-ylPotentially Different Selectivity
Analog DOCH31-ylActivity Likely Reduced

This table is illustrative and presents hypothetical data to demonstrate potential SAR trends.

Role of the Fluoro-Substituent in Modulating Molecular Interactions and Efficacy

The inclusion of a fluorine atom at the ortho-position to the hydroxyl group of the phenol ring is a deliberate design choice. The introduction of a fluoro substituent is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov The high electronegativity of fluorine can lead to a significant alteration of the electronic properties of the phenol ring, influencing its acidity and the nature of its interactions with biological targets.

Influence of the Naphthalene and Phenol Moieties on Binding Affinity and Selectivity

The naphthalene and phenol moieties are the foundational scaffolds of this compound, and each plays a distinct and crucial role in its potential biological activity. The bulky and lipophilic naphthalene ring system is known to engage in pi-stacking interactions with aromatic amino acid residues within the binding sites of proteins. nih.gov This can contribute significantly to the binding affinity of the molecule. Naphthalene-based structures have been identified as potent inhibitors of various enzymes, underscoring the importance of this moiety in achieving high-affinity binding. nih.gov

The phenol group, on the other hand, is a versatile functional group that can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the oxygen atom). This allows for specific and directional interactions with a biological target, which can be critical for both affinity and selectivity. The acidic nature of the phenolic proton also means that it can exist in an ionized form at physiological pH, which can influence its solubility and its ability to form ionic interactions.

Elucidation of Molecular Mechanisms of Action (without clinical interpretation)

Without specific experimental data, the molecular mechanism of action of this compound remains speculative. However, based on its structural features, several plausible mechanisms can be hypothesized. The compound could act as a competitive inhibitor of an enzyme, where the naphthalene and fluorophenol moieties occupy the active site and prevent the binding of the natural substrate. The interactions described in the previous section, such as pi-stacking, hydrogen bonding, and halogen bonding, would be key to this inhibitory activity.

Alternatively, it could function as an allosteric modulator, binding to a site on a protein that is distinct from the active site, and inducing a conformational change that alters the protein's function. Another possibility is the disruption of protein-protein interactions, where the molecule binds to the interface of two proteins and prevents them from forming a functional complex. Studies on structurally related compounds, such as certain naphthalene-based inhibitors, have shown them to be effective at halting the activity of viral proteases. nih.gov

Development of Predictive Models for Biological Activity Based on Chemical Structure

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of this compound and its analogs. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

To develop a predictive QSAR model for this class of compounds, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be used to identify the descriptors that are most highly correlated with the observed activity and to generate a predictive model. Such models can be invaluable for prioritizing the synthesis of new analogs with potentially improved activity and for gaining insights into the key structural features that govern the biological effects of this chemical scaffold.

Table 2: Key Molecular Descriptors for QSAR Modeling

Descriptor TypeExample DescriptorsPotential Influence on Activity
Electronic Hammett constants, Dipole momentModulating binding interactions
Steric Molar refractivity, van der Waals volumeAffecting fit within a binding pocket
Hydrophobic LogP, Polar surface areaInfluencing membrane permeability and solubility
Topological Connectivity indicesDescribing molecular shape and branching

Future Directions and Advanced Research Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The development of analogues of 2-Fluoro-4-(naphthalen-1-yl)phenol is a critical step in optimizing its potential therapeutic properties. A key synthetic strategy for generating such analogues is the Suzuki cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

A plausible synthetic route to this compound and its analogues could begin with a suitable precursor like 2-fluoro-4-bromophenol or 2-fluoro-4-iodophenol. This precursor can then be coupled with naphthalene-1-boronic acid under Suzuki conditions to yield the target molecule. A patent for the synthesis of the related compound 2-fluoro-4-nitrophenol (B1220534) suggests a potential alternative starting point, where the nitro group could be reduced to an amine and subsequently converted to a halide for the coupling reaction. google.com

To enhance potency and selectivity, a variety of analogues can be synthesized by modifying both the naphthalene (B1677914) and phenol (B47542) rings. For instance, introducing different substituents on the naphthalene ring could modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity for specific biological targets. Similarly, modifications to the phenol ring, such as altering the position of the fluorine atom or introducing other functional groups, could fine-tune the compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Proposed Analogues of this compound for Synthesis and Evaluation

Modification SiteProposed SubstituentsRationale
Naphthalene RingMethoxy, Amino, Cyano, TrifluoromethylTo explore the effects of electron-donating and electron-withdrawing groups on activity.
Phenol RingAdditional fluorine atoms, Methyl, ChloroTo investigate the impact of altered electronics and lipophilicity on selectivity.
LinkerReplacement of the direct C-C bond with an ether or amide linkageTo assess the influence of linker flexibility and hydrogen bonding capacity.

The synthesis of these analogues would enable a comprehensive structure-activity relationship (SAR) study, providing valuable insights into the key molecular features required for optimal biological activity.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of novel drug candidates. De novo design algorithms can be employed to generate entirely new molecular structures with desired properties, while computational screening can predict the binding affinity of virtual compounds to specific biological targets.

For this compound, de novo design software could be used to build upon the existing scaffold and generate novel analogues with predicted enhancements in potency and selectivity. bohrium.comelsevierpure.com These programs utilize sophisticated algorithms to explore a vast chemical space and identify molecules that are likely to have favorable interactions with a target protein.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how this compound and its analogues interact with potential biological targets at the atomic level. This information can guide the design of new analogues with improved binding characteristics. In silico screening of large virtual libraries of compounds based on the this compound scaffold can also be performed to prioritize candidates for synthesis and biological testing. ijpsjournal.com

Exploration of New Biological Targets and Therapeutic Areas

The structural features of this compound, particularly the presence of the naphthyl and phenol moieties, suggest a range of potential biological activities. Naphthoquinones, which share the naphthalene core, are known to possess cytotoxic, antibacterial, antifungal, and antiviral properties. researchgate.net Similarly, phenolic compounds exhibit a wide array of pharmacological effects, including antioxidant and anti-inflammatory activities. nih.gov

Given these precedents, it is plausible that this compound could exhibit activity in areas such as oncology, infectious diseases, or inflammatory disorders. For instance, its potential as an anticancer agent could be investigated against various cancer cell lines. nih.gov The compound could also be screened for activity against a panel of clinically relevant bacteria and fungi.

The exploration of new biological targets can be guided by a combination of computational predictions and experimental screening. For example, target prediction algorithms can suggest potential protein targets based on the chemical structure of the compound. These predictions can then be validated experimentally using techniques such as enzymatic assays or binding studies.

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. hep.com.cn Integrating this compound and its analogues into HTS campaigns could accelerate the discovery of new biological activities and lead compounds. For example, these compounds could be screened against a diverse panel of enzymes, receptors, and ion channels to identify novel targets.

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical perturbation. unimi.it These technologies can be invaluable for characterizing the mechanism of action of this compound. For instance, treating cells with the compound and then analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide clues about the biological pathways it affects. mdpi.com Metabolomics can be used to identify changes in the cellular metabolic profile, further elucidating the compound's mode of action. mdpi.com

Investigation of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. nih.gov A high-quality chemical probe should be potent, selective, and have a well-defined mechanism of action.

This compound has the potential to be developed into a valuable chemical probe. Its relatively simple structure allows for straightforward chemical modification, which is essential for developing analogues with high selectivity for a particular target. The fluorine atom can also be replaced with a radioactive isotope, such as fluorine-18, to enable its use in positron emission tomography (PET) imaging studies. nih.gov

To establish this compound as a chemical probe, a thorough characterization of its biological activity and selectivity is required. This would involve screening the compound against a broad range of targets to identify its primary mode of action and any off-target effects. Once a specific and potent interaction with a biological target is identified, the compound can be used to investigate the role of that target in various biological processes. Natural products often serve as excellent starting points for the development of chemical probes due to their inherent biological activity. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Fluoro-4-(naphthalen-1-yl)phenol, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via condensation reactions between substituted phenols and aldehydes under controlled conditions. For example:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimize solvent systems (e.g., ethanol or dichloromethane) and catalysts (e.g., Lewis acids like AlCl₃) to enhance yield .
  • Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Key Parameters Table:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
Catalyst Loading5–10 mol% AlCl₃Accelerates condensation
Reaction Time6–12 hrs (reflux)Ensures completion

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and fluorine integration .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···F interactions) using SHELX programs for refinement .
  • FTIR : Identify phenolic O–H stretches (~3200 cm1^{-1}) and aromatic C–F vibrations (~1200 cm1^{-1}) .

Example XRD Parameters (from analogous compounds):

Bond Length (Å)Angle (°)Space Group
C–F: 1.34C–C–F: 120P2₁/c

Advanced: How can density functional theory (DFT) predict electronic properties, and what limitations arise compared to experimental data?

Answer:

  • Methodology :
    • Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties .
    • Validate with experimental UV-Vis spectra (e.g., λmax_{\text{max}} shifts due to fluorine’s electron-withdrawing effects) .
  • Discrepancies :
    • Theoretical bond lengths may deviate by ≤0.05 Å due to neglecting crystal-packing forces .
    • Solvent effects in experimental UV-Vis can reduce agreement with gas-phase DFT results .

DFT vs. Experimental Comparison Table:

PropertyDFT ValueExperimental Value
HOMO-LUMO Gap (eV)4.24.5
Dipole Moment (D)3.84.1

Advanced: How do steric effects from the naphthalen-1-yl group influence supramolecular assembly?

Answer:

  • The bulky naphthalen-1-yl group induces steric hindrance , limiting π-π stacking but promoting C–H···π interactions in crystal lattices .
  • Computational analysis (NCI plots) reveals weak van der Waals interactions dominating over hydrogen bonding in dense packing .
  • Experimental Design Tip : Use differential scanning calorimetry (DSC) to assess melting behavior linked to packing efficiency .

Advanced: How can researchers resolve contradictions in reported reactivity or spectroscopic data?

Answer:

  • Multi-Technique Validation : Cross-reference XRD, NMR, and DFT to confirm substituent effects .
  • Control Experiments : Test alternative synthetic routes (e.g., Sonogashira coupling for aryl-fluorine bonds) to isolate variables .
  • Statistical Analysis : Apply ANOVA to assess reproducibility in spectroscopic measurements (e.g., 19F^{19}\text{F}-NMR chemical shifts) .

Basic: What are the best practices for assessing purity and stability during storage?

Answer:

  • HPLC-MS : Quantify impurities using C18 columns and acetonitrile/water gradients .
  • Stability Testing : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenol group .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C typical for aryl fluorides) .

Advanced: How does fluorine substitution impact photophysical properties compared to non-fluorinated analogs?

Answer:

  • Red-Shifted Absorption : Fluorine’s electronegativity lowers the π→π* transition energy, shifting λmax_{\text{max}} by ~15 nm .
  • Enhanced Quantum Yield : Polarizable C–F bonds increase radiative decay rates (e.g., Φfl_{\text{fl}} = 0.45 vs. 0.32 for non-fluorinated analogs) .
  • Experimental Design : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes .

Advanced: What strategies optimize computational workflows for predicting biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., estrogen receptors) to assess binding affinity, accounting for fluorine’s hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in aqueous environments .
  • Limitations : Overestimation of binding energies due to rigid-body docking assumptions requires experimental validation via SPR or ITC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.